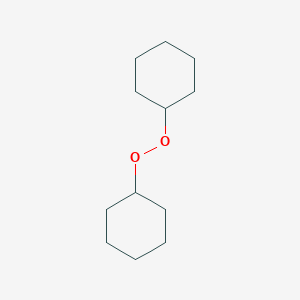

Dicyclohexyl peroxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dicyclohexyl peroxide, also known as this compound, is a useful research compound. Its molecular formula is C12H22O2 and its molecular weight is 198.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Safety

Dicyclohexyl peroxide is known for its thermal stability and ability to generate free radicals upon decomposition. This makes it an effective initiator for polymerization processes. However, it also poses safety risks, such as potential thermal hazards during storage and handling. Understanding these properties is crucial for its application in industrial settings.

Polymerization Initiator

DCP serves as a radical initiator in the polymerization of various monomers, particularly in the production of thermosetting resins and plastics.

- Case Study: In a study on the polymerization of methyl methacrylate (MMA), DCP was utilized to initiate free-radical polymerization, resulting in high molecular weight polymers suitable for coatings and adhesives .

Curing Agent

DCP is extensively used as a curing agent in the formulation of composite materials, especially in the automotive and aerospace industries.

- Application Example: DCP is employed in the curing of epoxy resins used in aircraft components, enhancing mechanical properties and thermal resistance.

Crosslinking Agent

In rubber manufacturing, DCP acts as a crosslinking agent, improving the elasticity and durability of rubber products.

- Research Insight: A study demonstrated that incorporating DCP into rubber formulations significantly increased tensile strength and elongation at break compared to conventional curing agents .

Environmental Considerations

The use of DCP raises environmental concerns due to its potential impact during production and disposal. Regulatory bodies emphasize the importance of managing emissions and waste associated with its use.

Analyse Chemischer Reaktionen

Acid-Catalyzed Reactions

Dicyclohexyl peroxides undergo structural rearrangements under acidic conditions. For example, 1,1′-dihydroxydicyclohexyl peroxide reacts with acid and additional hydrogen peroxide to form bis(cyclohexylidene peroxide) , a cyclic diperoxide (Fig. 1) .

C6H10OH 2O2H+,H2O2 C6H10)2(O2)2+H2O

Key Mechanistic Steps :

-

Protonation of the peroxide oxygen, enhancing electrophilicity.

-

Nucleophilic attack by peroxide ions, leading to cyclization.

Base-Catalyzed Decomposition

The Kornblum-Delamare reaction governs base-mediated decomposition of dialkyl peroxides. For dicyclohexyl peroxydicarbonate, this involves :

-

Abstraction of an α-hydrogen by the base, forming a carbanion.

-

Elimination of alkoxide, yielding ketones (e.g., cyclohexanone).

C6H11O 2C OBaseC6H10O+C6H11OH

Kinetic Data :

| Base Strength (pKa) | Reaction Rate (k, s⁻¹) |

|---|---|

| Piperidine (11.3) | 0.0025 |

| KOH (15.7) | 0.015 |

Stronger bases accelerate decomposition by facilitating α-hydrogen abstraction .

Thermal Decomposition and Radical Pathways

Dicyclohexyl peroxides decompose exothermically upon heating, generating radicals critical for polymerization and vulcanization .

Thermolysis of Dicyclohexyl Peroxydicarbonate :

C6H11O 2C OΔ2C6H11OCO2∙→2CO2+2C6H11∙

Key Findings :

-

Decomposition Products : Cyclohexane, CO₂, and cyclohexyl esters .

-

Hazard : Violent decomposition above 10°C, exacerbated by amines or metals .

Vulcanization

Dicyclohexyl peroxides act as radical initiators in rubber vulcanization, forming cross-links between polymer chains via radical recombination .

Oxidation Reactions

In the presence of dimethyl sulfoxide (DMSO), peroxides oxidize alcohols to ketones or aldehydes without over-oxidation .

Environmental and Industrial Impact

Eigenschaften

CAS-Nummer |

1758-61-8 |

|---|---|

Molekularformel |

C12H22O2 |

Molekulargewicht |

198.3 g/mol |

IUPAC-Name |

cyclohexylperoxycyclohexane |

InChI |

InChI=1S/C12H22O2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h11-12H,1-10H2 |

InChI-Schlüssel |

FYLJKQFMQFOLSZ-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)OOC2CCCCC2 |

Kanonische SMILES |

C1CCC(CC1)OOC2CCCCC2 |

Key on ui other cas no. |

1758-61-8 |

Synonyme |

dicyclohexyl peroxide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.